CGS 9895 is a synthetic pyrazoloquinoline compound recognized as a ligand for the γ-aminobutyric acid type A (GABAA) receptors. [, ] It plays a significant role in scientific research, particularly in studying GABAA receptor pharmacology and exploring potential therapeutic targets for neurological and psychological disorders.
Subtype-Specific Drug Development: Further research on CGS 9895 and its analogs could lead to developing drugs selectively targeting specific GABAA receptor subtypes. [] This could result in more effective treatments for anxiety, epilepsy, sleep disorders, and other neurological and psychiatric conditions with fewer side effects.
Understanding GABAA Receptor Structure and Function: Continued research with CGS 9895 can provide further insights into the structural basis for its interactions with GABAA receptors. [] This knowledge can contribute to a more complete understanding of GABAA receptor function and facilitate the design of even more selective and potent ligands.
CGS 9895 is classified under the category of GABAA receptor modulators. It is synthesized from pyrazoloquinoline derivatives and has been studied extensively for its interaction with various GABAA receptor subtypes, particularly focusing on its selectivity and efficacy in modulating receptor activity. The compound has been referenced in multiple scientific studies, indicating its relevance in neuropharmacology and potential therapeutic applications.
The synthesis of CGS 9895 involves several key steps, typically starting from simpler pyrazoloquinoline precursors. The following outlines a general synthetic route:
CGS 9895 features a complex molecular structure characterized by:
The structural configuration allows for specific interactions at the GABAA receptor interfaces, particularly at the α+/β− subunit interface, which has been identified as crucial for its modulatory effects.
CGS 9895 participates in various chemical reactions primarily involving its interaction with GABAA receptors:
The mechanism of action of CGS 9895 involves:
The physical and chemical properties of CGS 9895 include:
CGS 9895 has significant implications in scientific research and potential therapeutic applications:
CGS 9895 (2-(4-methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one) exhibits a unique null modulatory profile at the canonical high-affinity benzodiazepine (BZD) binding site located at the extracellular α+/γ2− subunit interface of GABAA receptors. Unlike classical BZDs (e.g., diazepam), which potentiate GABA-induced chloride currents as positive allosteric modulators (PAMs), CGS 9895 binds competitively to this site with high nanomolar affinity but elicits no intrinsic modulatory activity. This functional antagonism was demonstrated in recombinant αxβyγ2 receptors (x=1-3,5; y=1-3) expressed in Xenopus laevis oocytes, where CGS 9895 blocked BZD-mediated enhancement without altering GABA efficacy [ [1] [3] [4]]. Its binding specificity depends on a critical histidine residue (e.g., α1-H101) in the BZD site; receptors containing α4/6 subunits (bearing arginine substitutions) remain insensitive [ [3] [8]].
Table 1: Activity Profile of CGS 9895 at the Benzodiazepine Binding Site
Property | CGS 9895 | Classical BZDs (e.g., Diazepam) |
---|---|---|
Binding Affinity | High (nM range) | High (nM range) |
Modulatory Efficacy | Null modulator (antagonist) | Positive allosteric modulator |
Key Structural Determinant | α1-H101 residue | α1-H101 residue |
γ2 Subunit Requirement | Yes | Yes |
Beyond BZD-site antagonism, CGS 9895 acts as a positive allosteric modulator via a novel site at the extracellular α+/β− subunit interface. This site is structurally homologous to the BZD site but pharmacologically distinct [ [4] [5] [7]]. Electrophysiological studies in αβ binary receptors (lacking γ subunits) confirm CGS 9895 enhances GABA-evoked currents, proving γ-independence [ [4] [5]]. Key findings include:
Table 2: Dual Binding Sites and Effects of CGS 9895
Binding Site | Functional Role | Key Residues/Interfaces |
---|---|---|
Extracellular α+/γ− | Null modulation (BZD antagonism) | α1-H101, γ2 subunit |
Extracellular α+/β− | Positive allosteric modulation | α1-Y209, β3-subunit interface |
Transmembrane β+/α− | Low-potency positive modulation | Inter-subunit anesthetic pockets |
The modulatory efficacy of CGS 9895 varies significantly across GABAA receptor subtypes, dictated by α and β subunit composition [ [4] [5] [7]]:
Table 3: Subtype-Dependent Modulation by CGS 9895 and Analogs
Receptor Subtype | Max. GABA Current Enhancement* (%) | Key Pharmacological Features |
---|---|---|
α1β3 | 180–250% | Standard efficacy; β3-dependence |
α1β3γ2 | 150–200% | Combines α+/β− PAM + BZD antagonism |
α6β3γ2 | 300–400% | Highest efficacy; α6-selective PAM |
α1β1 | <50% | β1-associated resistance to modulation |
*Data derived from two-electrode voltage clamp in Xenopus oocytes at GABA EC3–5 [ [4] [5] [7]].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9